2-Bromopropanal

Physicochemical characterization Isomer differentiation Process chemistry

2-Bromopropanal (CAS: 19967-57-8), also designated as 2-bromopropionaldehyde or α-bromopropanal, is a bifunctional α-bromoaldehyde with the molecular formula C₃H₅BrO and a molecular weight of 136.98 g/mol. It appears as a colorless to pale yellow liquid with a boiling point range of 97–103°C and a density of 1.5±0.1 g/cm³.

Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
CAS No. 19967-57-8
Cat. No. B025509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropanal
CAS19967-57-8
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESCC(C=O)Br
InChIInChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3
InChIKeyBJRXZMCJFCAZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropanal (CAS 19967-57-8): Procurement Specifications for an α-Bromoaldehyde Pharmaceutical Intermediate


2-Bromopropanal (CAS: 19967-57-8), also designated as 2-bromopropionaldehyde or α-bromopropanal, is a bifunctional α-bromoaldehyde with the molecular formula C₃H₅BrO and a molecular weight of 136.98 g/mol . It appears as a colorless to pale yellow liquid with a boiling point range of 97–103°C and a density of 1.5±0.1 g/cm³ [1]. As an α-halogenated aldehyde, it functions as a reactive alkylating agent and a strategic building block in organic synthesis, notably serving as a key intermediate in the industrial preparation of the pharmaceutical agents meloxicam (a COX-2 selective NSAID) and vonoprazan fumarate (a potassium-competitive acid blocker) .

Why 2-Bromopropanal Cannot Be Interchanged with 3-Bromopropanal or 2-Bromopropane in Critical Synthetic Routes


Despite nominal structural similarity within the bromopropane family, 2-bromopropanal exhibits distinct reactivity and physical properties that preclude simple substitution. The critical distinction lies in the electronic environment of the alpha-carbon: the electron-withdrawing aldehyde group activates the adjacent carbon, making 2-bromopropanal an electrophilic α-halocarbonyl capable of participating in specific cyclization and alkylation reactions that saturated alkyl bromides (e.g., 2-bromopropane) cannot undergo [1]. Furthermore, the positional isomer 3-bromopropanal (β-bromoaldehyde) differs significantly in its physicochemical profile, with a higher boiling point (148.3±0.0°C) and lower vapor pressure (4.2±0.0 mmHg at 25°C) compared to the alpha-isomer . These differences directly impact reaction conditions, purification workflows, and downstream impurity profiles in regulated pharmaceutical manufacturing.

2-Bromopropanal Quantitative Differentiation Evidence: Comparative Physicochemical and Synthetic Performance Data


Comparative Physicochemical Properties of 2-Bromopropanal vs. 3-Bromopropanal (Positional Isomer)

2-Bromopropanal (α-isomer) and 3-bromopropanal (β-isomer) exhibit markedly different physical properties that affect handling, purification, and reaction engineering. The alpha-isomer displays a lower boiling point and higher vapor pressure compared to the beta-isomer, reflecting differences in intermolecular interactions and molecular polarity . These differences inform solvent selection, distillation parameters, and safety protocols during scale-up.

Physicochemical characterization Isomer differentiation Process chemistry

Synthetic Yield Benchmark: 2-Bromopropanal via 2-Hydroxypropanal Bromination

A scalable and industrially feasible method for synthesizing 2-bromopropanal has been disclosed, achieving an isolated yield of 85% from 2-hydroxypropanal (lactaldehyde) using bromine in methanol [1]. This yield provides a quantifiable benchmark for procurement decisions and internal process development, as alternative bromination routes may suffer from lower selectivity or more challenging purification profiles.

Process optimization Synthetic methodology Yield analysis

Functional Differentiation: α-Bromoaldehyde (2-Bromopropanal) vs. Alkyl Bromide (2-Bromopropane) in Pharmaceutical Cyclization

2-Bromopropanal enables a critical cyclization step in the synthesis of vonoprazan fumarate, reacting with 1-(2-fluorophenyl)ethen-1-amine to form the pyrrole core (intermediate IV) [1]. The saturated alkyl bromide analog, 2-bromopropane, lacks the aldehyde functionality required for this specific condensation/cyclization cascade and would therefore fail to produce the desired heterocyclic scaffold.

Medicinal chemistry Reaction mechanism Electrophilic reactivity

Positional Selectivity in Meloxicam Synthesis: Requirement for 2-Bromopropanal vs. 3-Bromopropanal

The established synthetic route for meloxicam, a widely prescribed NSAID, specifically employs 2-bromopropanal as an alkylating agent [1]. The position of the bromine atom at the alpha-carbon is essential for the regioselective introduction of the propionaldehyde moiety onto the benzothiazine core. Use of the positional isomer, 3-bromopropanal (β-bromoaldehyde), would alter the carbon chain length and branching pattern in the final alkylation product, leading to a different substitution outcome and failing to produce the validated meloxicam structure.

Drug synthesis Regioselectivity Intermediate validation

2-Bromopropanal: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Industrial Synthesis of Meloxicam (COX-2 Selective NSAID) API

2-Bromopropanal serves as a validated and route-specific alkylating intermediate in the synthesis of meloxicam [1]. Based on the regioselectivity evidence (Section 3, Evidence Item 4), procurement of this specific α-bromoaldehyde is mandatory for adhering to the published and approved synthetic pathway. Any substitution with 3-bromopropanal or other alkyl bromides would alter the fundamental molecular architecture of the final API, rendering it chemically distinct from the approved drug substance. This scenario applies to pharmaceutical manufacturers, CROs, and generic API producers requiring a compliant and fully characterized intermediate for regulatory submissions.

Key Cyclization Reagent in Vonoprazan Fumarate (Potassium-Competitive Acid Blocker) Manufacturing

In the industrial production of vonoprazan fumarate, 2-bromopropanal is an irreplaceable reagent for constructing the 4-methyl-1H-pyrrole core via a cyclization reaction with an enamine intermediate [2]. As established by the class-level inference in Section 3 (Evidence Item 3), the aldehyde functionality is chemically essential; alkyl bromides such as 2-bromopropane cannot support this transformation. This application scenario is directly relevant to fine chemical suppliers and contract manufacturing organizations (CMOs) involved in the supply chain for this commercial gastric acid suppressant.

Development of Scalable α-Bromoaldehyde Manufacturing Processes

Organizations seeking to establish or optimize in-house production of 2-bromopropanal can benchmark their process against the disclosed 85% yield achieved via bromination of 2-hydroxypropanal [3]. The quantitative yield data (Section 3, Evidence Item 2) provides a clear and measurable target for process development, enabling objective comparison of alternative synthetic routes, catalyst systems, or reaction conditions. This scenario is relevant for process chemists and chemical engineers focused on cost reduction, yield improvement, and waste minimization.

Physical Separation and Quality Control of Bromopropanal Isomer Mixtures

When evaluating the purity profile of 2-bromopropanal or developing analytical methods to resolve it from potential positional isomers, the distinct physicochemical properties (Section 3, Evidence Item 1) provide actionable guidance. The ~40°C difference in boiling point between 2-bromopropanal and 3-bromopropanal enables fractional distillation as a viable purification strategy if isomer contamination is suspected . Conversely, the higher vapor pressure of 2-bromopropanal dictates specific storage, handling, and emission control requirements during bulk procurement and use. This scenario applies to QC/QA laboratories and chemical buyers establishing incoming material specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromopropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.